molecular formula C9H10O2 B13520986 4-Vinyl-3-methoxyphenol

4-Vinyl-3-methoxyphenol

Cat. No.: B13520986
M. Wt: 150.17 g/mol
InChI Key: UMDJLUGAMDTLDI-UHFFFAOYSA-N
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Description

4-Vinyl-3-methoxyphenol, also known as 4-hydroxy-3-methoxystyrene, is an organic compound with the molecular formula C9H10O2. It is a phenolic compound containing a vinyl group and a methoxy group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the demethylation of 4-methoxyphenol followed by a vinylation reaction. The demethylation can be achieved using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts . The vinylation step typically involves the use of vinyl halides under basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-ethyl-3-methoxyphenol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Vinyl-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted phenols.

    Substitution: Halogenated or nitrated phenols.

Comparison with Similar Compounds

4-Vinyl-3-methoxyphenol can be compared with other methoxyphenol derivatives:

Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-ethenyl-3-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3

InChI Key

UMDJLUGAMDTLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C

Origin of Product

United States

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